molecular formula C12H18ClNS B3073489 3-[(Phenylsulfanyl)methyl]piperidine hydrochloride CAS No. 101798-82-7

3-[(Phenylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B3073489
CAS No.: 101798-82-7
M. Wt: 243.8 g/mol
InChI Key: YVEVHEHUBBVHHA-UHFFFAOYSA-N
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Description

3-[(Phenylsulfanyl)methyl]piperidine hydrochloride is a piperidine derivative featuring a phenylthioether (-S-C₆H₅) group at the 3-position of the piperidine ring, with a hydrochloride counterion. The compound’s molecular formula is C₁₂H₁₈ClNS (molar mass: 243.8 g/mol). The phenylsulfanyl substituent contributes to its lipophilicity, while the hydrochloride salt enhances aqueous solubility.

Properties

IUPAC Name

3-(phenylsulfanylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEVHEHUBBVHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101798-82-7
Record name Piperidine, 3-[(phenylthio)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101798-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with a phenylsulfanyl methylating agent. One common method is the reaction of piperidine with phenylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfanyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: 3-[(Phenylsulfonyl)methyl]piperidine hydrochloride.

    Reduction: Piperidine and phenylsulfanyl derivatives.

    Substitution: Piperidine derivatives with different substituents at the 3-position.

Scientific Research Applications

Pharmacological Potential

3-[(Phenylsulfanyl)methyl]piperidine hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structural similarity to other piperidine derivatives suggests it may exhibit significant activity in the central nervous system (CNS).

Key Therapeutic Areas :

  • CNS Disorders : Similar compounds have been shown to act as selective serotonin and norepinephrine reuptake inhibitors (SNRIs), making them suitable for treating conditions such as depression, anxiety, and obsessive-compulsive disorders .
  • Pain Management : Some studies indicate that piperidine derivatives can modulate pain pathways, suggesting potential applications in analgesia .

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies. Notably, the use of protecting groups during synthesis has improved yields and facilitated the isolation of intermediates .

Synthesis MethodDescription
Benzyl ProtectionUtilizes benzyl as an N-piperidine protecting group to enhance reaction conditions .
Ethoxycarbonyl ReductionInvolves reducing ethoxycarbonyl protected intermediates to yield the desired compound .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of various piperidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant activity in animal models of depression, supporting further research into this compound's efficacy .

Case Study 2: Pain Modulation

Research into piperidine derivatives has shown that they can effectively alter pain perception in preclinical models. The specific mechanisms involved include modulation of neurotransmitter systems associated with nociception, indicating a promising avenue for pain management applications for this compound .

Mechanism of Action

The mechanism of action of 3-[(Phenylsulfanyl)methyl]piperidine hydrochloride is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a role in modulating the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 3-[(Phenylsulfanyl)methyl]piperidine hydrochloride with structurally similar piperidine derivatives:

Compound Name CAS No. Substituent Molecular Formula Molar Mass (g/mol) Key Features
This compound - Phenylthioether (-S-C₆H₅) C₁₂H₁₈ClNS 243.8 Unsubstituted phenylthioether; moderate lipophilicity
3-[(Phenylsulfonyl)methyl]piperidine hydrochloride 101768-74-5 Phenylsulfonyl (-SO₂-C₆H₅) C₁₂H₁₈ClNO₂S 275.79 Oxidized sulfonyl group; higher polarity and potential for hydrogen bonding
3-(4-Chlorophenylsulfanyl)piperidine hydrochloride - 4-Chlorophenylthioether (-S-C₆H₄Cl) C₁₁H₁₅Cl₂NS 276.67 Chlorine substituent enhances electron withdrawal; increased metabolic stability
3-[(2-Chloro-5-methylphenoxy)methyl]piperidine hydrochloride - 2-Chloro-5-methylphenoxy (-O-C₆H₃ClCH₃) C₁₃H₁₉Cl₂NO 276.2 Phenoxy group with halogen and methyl; altered electronic and steric effects
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine hydrochloride 1289386-70-4 2-Chloro-6-fluorobenzyloxy (-O-CH₂-C₆H₃ClF) C₁₃H₁₈Cl₂FNO 294.19 Halogenated benzyloxy group; fluorine enhances bioavailability and stability
Piperidine, 3-[[(2,4-dichlorophenyl)thio]methyl]-, hydrochloride 1417793-60-2 2,4-Dichlorophenylthioether (-S-C₆H₃Cl₂) C₁₂H₁₅Cl₃NS 315.68 Dichlorinated phenylthioether; high lipophilicity and potential bioaccumulation

Key Observations:

  • Sulfur Oxidation State : The sulfanyl (thioether) group in the target compound is less polar than the sulfonyl analog , which may improve membrane permeability but reduce solubility.
  • Oxygen vs. Sulfur: Phenoxy derivatives (e.g., ) exhibit lower lipophilicity compared to thioethers, impacting distribution and elimination profiles.

Biological Activity

Overview

3-[(Phenylsulfanyl)methyl]piperidine hydrochloride is an organic compound with the molecular formula C12_{12}H18_{18}ClNS. This compound is a derivative of piperidine, characterized by a phenylsulfanyl group at the 3-position of the piperidine ring. Its synthesis typically involves the reaction of piperidine with a phenylsulfanylmethylating agent, such as phenylsulfanylmethyl chloride, in the presence of a base like sodium hydroxide, followed by hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is thought to be linked to its interactions with specific molecular targets, including enzymes and receptors. The presence of the phenylsulfanyl group may enhance its binding affinity and selectivity for these targets, although detailed mechanisms are still under investigation. The compound has been explored for potential applications in various fields, including medicinal chemistry and pharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating bacterial infections.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly as a lead compound for developing new pharmaceuticals targeting cancer cells.
  • Neuropharmacological Applications : Its structural similarity to other piperidine derivatives suggests potential use in treating neurological disorders, including anxiety and depression .

Research Findings and Case Studies

Several studies have evaluated the biological activity of similar piperidine derivatives, providing insights into their therapeutic potential:

  • Anticancer Activity : A study focused on piperidine derivatives revealed that modifications at the 3-position can significantly influence cytotoxicity against various cancer cell lines. Compounds structurally related to this compound demonstrated IC50_{50} values in the low micromolar range against T-cell malignancies, indicating promising anticancer activity .
  • Neuroprotective Effects : Research on related compounds has shown that certain piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease . Although specific data on this compound is limited, its structural attributes suggest similar potential.
  • Chemical Reactivity : The compound can undergo various chemical reactions such as oxidation and reduction. For instance, oxidation of the phenylsulfanyl group can yield sulfone derivatives, which may exhibit altered biological activities compared to the parent compound.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential efficacy against bacterial strains
AnticancerLow micromolar IC50_{50} values against cancer cells
NeuropharmacologicalPossible AChE inhibition leading to neuroprotective effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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